molecular formula C17H16ClNO5 B14534759 2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one CAS No. 62267-77-0

2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one

Cat. No.: B14534759
CAS No.: 62267-77-0
M. Wt: 349.8 g/mol
InChI Key: LSFPXCKCUGAVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one is a chemical compound with a complex structure that includes a phenoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Phenoxazine Core: This step involves the cyclization of appropriate precursors to form the phenoxazine ring system.

    Chlorination: Introduction of the chlorine atom at the 2-position of the phenoxazine ring.

    Ethoxymethylation: Addition of the ethoxymethyl group at the 8-position.

    Methoxylation: Introduction of methoxy groups at the 1 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Shares the chloro and quinoline moieties.

    8-Chloro-2-methylquinoline: Contains a similar quinoline structure with a chlorine atom.

Uniqueness

2-Chloro-8-(ethoxymethyl)-1,4-dimethoxy-3H-phenoxazin-3-one is unique due to its specific substitution pattern and the presence of both ethoxymethyl and methoxy groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

62267-77-0

Molecular Formula

C17H16ClNO5

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-8-(ethoxymethyl)-1,4-dimethoxyphenoxazin-3-one

InChI

InChI=1S/C17H16ClNO5/c1-4-23-8-9-5-6-11-10(7-9)19-13-15(21-2)12(18)14(20)17(22-3)16(13)24-11/h5-7H,4,8H2,1-3H3

InChI Key

LSFPXCKCUGAVSF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC2=C(C=C1)OC3=C(C(=O)C(=C(C3=N2)OC)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.